molecular formula C6H11NO B1294715 3-Methylpiperidin-2-one CAS No. 3768-43-2

3-Methylpiperidin-2-one

Cat. No. B1294715
CAS RN: 3768-43-2
M. Wt: 113.16 g/mol
InChI Key: PHGAOXNFCZKFTR-UHFFFAOYSA-N
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Description

3-Methylpiperidin-2-one is a compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. It has been identified as a metabolite in the urine of a patient with hyperammonaemia, hyperornithinaemia, and homocitrullinuria, indicating its potential biological relevance . Additionally, its derivatives have been explored for their biological activities, such as antimicrobial and antioxidant potential .

Synthesis Analysis

The synthesis of 3-Methylpiperidin-2-one and its derivatives has been achieved through various methods. One approach involves the cascade biotransformation using recombinant Escherichia coli cells, which successfully scaled up the transformation of a methyl-substituted diamine substrate to 3-Methylpiperidine . Another method includes the synthesis of 3-methylaminopiperidine, an intermediate for the manufacture of Balofloxacin, from nicotinic amide through a four-step process . Additionally, a one-pot synthesis method has been developed for the intramolecular cyclization of unsaturated amines to produce 3-azidopiperidines and 3-amidopiperidines .

Molecular Structure Analysis

The molecular structure of 3-Methylpiperidin-2-one derivatives has been extensively studied using various techniques. X-ray diffraction analysis has been employed to determine the crystal structure of several derivatives, revealing that they often crystallize in a monoclinic space group with molecules linked by hydrogen bonds . The stereochemistry of these compounds has also been investigated, with NMR spectral studies providing insights into the configuration of stereoisomers .

Chemical Reactions Analysis

The chemical reactivity of 3-Methylpiperidin-2-one derivatives has been explored through different reactions. For instance, the synthesis of novel oxime esters involved the Mannich reaction, methylation, oximation, and conjugation with substituted benzoyl chlorides . The antioxidant and antimicrobial activities of these derivatives were then evaluated, demonstrating the potential utility of these compounds in pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methylpiperidin-2-one derivatives have been characterized using various analytical techniques. Elemental analysis, FT-IR, NMR, and mass spectroscopy have been used to confirm the structure and purity of synthesized compounds . The influence of different substituents on the chemical shifts of heterocyclic ring protons has been noted, indicating the impact of molecular interactions on the properties of these compounds .

Scientific Research Applications

Pharmaceutical Synthesis

“3-Methylpiperidin-2-one” is used as an important intermediate in the synthesis of pharmaceuticals .

Application Summary

This compound is used in the asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone .

Methods of Application

During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 . When 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (compound 2) was alkylated with 2.5 eq. of s-BuLi, compound 1 was obtained as a single isomer detected by chiral high performance liquid chromatography (HPLC) columns with an overall yield of 91% .

Results or Outcomes

With the hydroxyl group protected, ®-1-(2-[(tert-butyldimethylsil)oxy]-1-phenylethyl) piperidine-2-one (compound 6) could be alkylated with 1.5 eq. of s-BuLi, giving compound 1 and its diastereoisomer 8 in a ratio of 1:2.5 and a yield of methylation of 90% . Compounds 1 and 8 could be separated completely and easily by flash chromatography .

“3-Methylpiperidin-2-one” is a versatile building block for the synthesis of piperidine and piperidone derivatives . Here are two more applications:

Bioactive Moieties Synthesis

Application Summary

“3-Methylpiperidin-2-one” is used in the synthesis of a large variety of bioactive moieties .

Results or Outcomes

The outcomes of these syntheses are bioactive moieties that have potential applications in various fields, including medicine and agriculture .

Treatment of Diseases

Application Summary

Medicines synthesized from “3-Methylpiperidin-2-one” are used to treat diseases like inflammatory bowel disease and neurodegenerative diseases .

Methods of Application

The compound is used as a building block in the synthesis of these medicines. The specific methods of application can vary greatly depending on the specific medicine being synthesized .

Results or Outcomes

The outcomes of these syntheses are medicines that can potentially treat various diseases. For example, 5-substituted 1-methyl-2-pyridones, which are one kind of piperidone derivative, have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer . Additionally, 3, 5-disubstituted-1-methyl-4-piperidones have selective toxicity towards malignant cells and neoplasms .

Safety And Hazards

The safety data sheet for a similar compound, N-Methyl-3-piperidinol, indicates that it is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . Another similar compound, 4-Methylpiperidine, is highly flammable and toxic in contact with skin or if inhaled .

properties

IUPAC Name

3-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871042
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidin-2-one

CAS RN

3768-43-2
Record name 3-Methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
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Record name 3-methylpiperidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
X Wang, X Wang, Y Chen, L Dai, X Li - Journal of Zhejiang University …, 2016 - infona.pl
This paper reports the asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from …
Number of citations: 2 www.infona.pl
SR Yadav, VS Tiwari, W Haq - Chirality, 2015 - Wiley Online Library
… We also synthesized amino acid conjugates of 3-amino-3-methylpiperidin-2-one and 3-amino-3-methylpiperidin-2,6-dione. Enantiopure 3-methylthalidomides and its amino acid …
Number of citations: 3 onlinelibrary.wiley.com
A Padwa, SR Harring, DL Hertzog, WR Nadler - Synthesis, 1994 - thieme-connect.com
… The residue was subjected to flash silica gel chromatography to give 3-(but-3-enyl)-3-methylpiperidin-2-one (3.67 g, 85 0/0) as a white crystalline solid; mp 62-63 C. IR (CHCI3): v = …
Number of citations: 37 www.thieme-connect.com
A Castro, J Juárez, D Gnecco, JL Terán… - Synthetic …, 2006 - Taylor & Francis
An efficient regioselective endocyclic oxidation of enantiopure 3‐alkylpiperidines 1(a–c) with bromine in acetic acid to generate the corresponding 5‐alkylpiperidin‐2‐ones 3(a–c) as …
Number of citations: 8 www.tandfonline.com
D Sun, Z Li, Y Rew, M Gribble… - Journal of medicinal …, 2014 - ACS Publications
… under reduced pressure to provide (3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1-((S)-1-hydroxybutan-2-yl)-3-methylpiperidin-2-one as …
Number of citations: 306 pubs.acs.org
J Chen, JW Lim, S Chiba - Tetrahedron, 2022 - Elsevier
Facile conversion of 2-piperidones and 2-pyrrolidones into 2-cyano-3-iodo piperidines or pyrrolidines has been accomplished by the sequence of 1) controlled hydride reduction of …
Number of citations: 3 www.sciencedirect.com
K Weber, U Ohnmacht, P Gmeiner - The Journal of Organic …, 2000 - ACS Publications
… (3R,4S)-1-Benzyl-4-(N,N-dibenzylamino)-3-methylpiperidin-2-one (5d). A solution of 4c (1.35 g, 3.52 mmol) in THF (50 mL), LDA (20.1 mL, 0.175 M in THF), and methyl iodide (546 μL, …
Number of citations: 50 pubs.acs.org
ZZ Geng, S Atla, N Shaabani, V Vulupala… - Journal of Medicinal …, 2023 - ACS Publications
… For this group of dipeptidyl M Pro inhibitors, the P1 side chain was primarily 3-methylpyrrolidin-2-one (a4), and one inhibitor had a 3-methylpiperidin-2-one (a5) side chain due to the …
Number of citations: 3 pubs.acs.org
A Padwa, TM Heidelbaugh… - The Journal of Organic …, 1999 - ACS Publications
… Following the general procedure, treatment of 1.0 g (6 mmol) of 3-buten-3-enyl-3-methylpiperidin-2-one 46 with 1.1 g (8 mmol) of acid chloride 18 gave 1.6 g (96%) of 1-…
Number of citations: 35 pubs.acs.org
AZ Gonzalez, Z Li, HP Beck, J Canon… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of potent and selective morpholinone and piperidinone inhibitors of the MDM2-p53 interaction. These inhibitors have in common a carboxylic acid …
Number of citations: 70 pubs.acs.org

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